2-(2-Ethynylphenyl)ethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

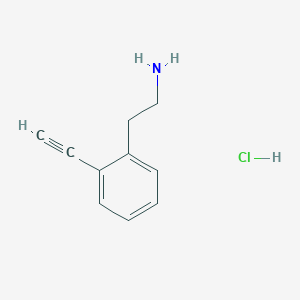

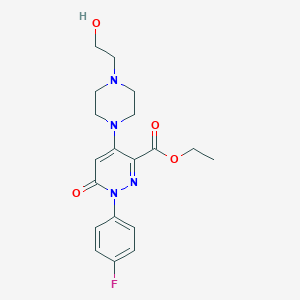

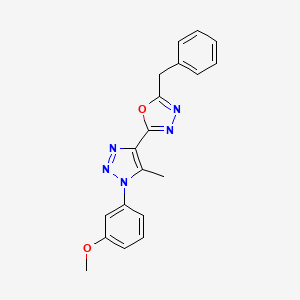

2-(2-Ethynylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 . It is commonly used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 2-(2-Ethynylphenyl)ethanamine hydrochloride consists of 10 carbon atoms, 12 hydrogen atoms, one nitrogen atom, and one chlorine atom . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Ethynylphenyl)ethanamine hydrochloride are not fully detailed in the available resources. It has a molecular weight of 181.66 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

Electronic Device Applications

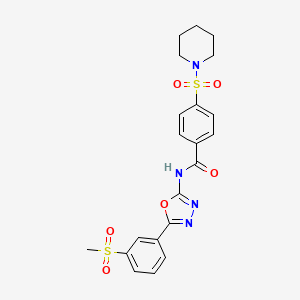

A molecule closely related to 2-(2-Ethynylphenyl)ethanamine hydrochloride, containing a nitroamine redox center, was used in an electronic device. The device showed negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, demonstrating potential for high-performance molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Biocide and Corrosion Inhibition

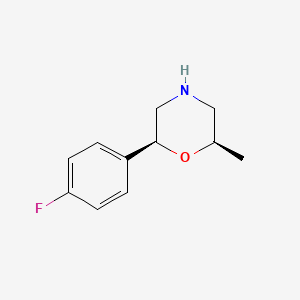

2-(Decylthio)ethanamine hydrochloride, another derivative, is a multifunctional biocide used in cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. Laboratory and field evaluations confirm its efficacy (Walter & Cooke, 1997).

Ethane Dehydrogenation

Research on ethane oxidative dehydrogenation (ODH) presents a low-energy alternative route to ethene, a critical chemical in manufacturing consumer products. This method potentially reduces the carbon footprint for ethene production. Several studies explore catalysts with improved selectivity and the mechanisms of ethane ODH for economically viable processes with reduced carbon emissions (Najari et al., 2021; Galvita, Siddiqi, Sun, & Bell, 2010; López Nieto, Botella, Vázquez, & Dejoz, 2002; Melzer et al., 2019).

Antiamoebic Activity

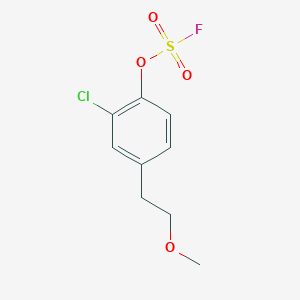

Chalcones bearing N-substituted ethanamine, synthesized through reactions involving ethanamine derivatives, showed significant antiamoebic activity against Entamoeba histolytica, with some compounds displaying better activity than standard drugs. This highlights the potential in developing new treatments for amoebic infections (Zaidi et al., 2015).

Groundwater Biodegradation

Studies on enhancing the aerobic biodegradation of 1,2-dibromoethane in groundwater identified that ethane can significantly stimulate the biodegradation process, suggesting a viable option for groundwater remediation (Hatzinger, Streger, & Begley, 2015).

Safety and Hazards

Specific safety and hazard information for 2-(2-Ethynylphenyl)ethanamine hydrochloride is not available in the current resources. General safety measures for handling chemicals should be followed, including avoiding contact with skin and eyes, not breathing dust, not ingesting, and storing in a dry, cool, well-ventilated place .

特性

IUPAC Name |

2-(2-ethynylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-2-9-5-3-4-6-10(9)7-8-11;/h1,3-6H,7-8,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKKCDFTTMZMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873463.png)

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)

![N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2873467.png)